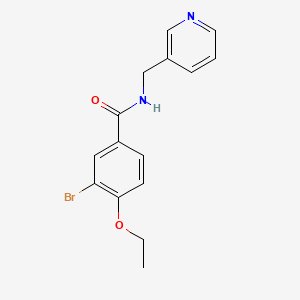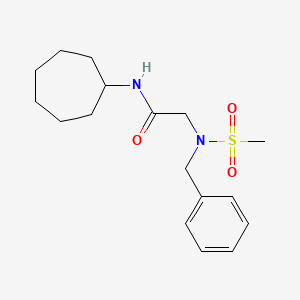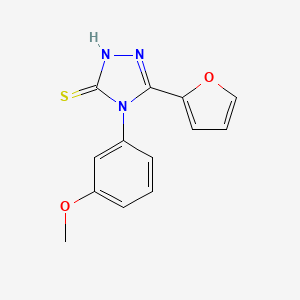![molecular formula C20H25N3O3S B5703178 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DPEP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves its ability to inhibit the activity of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In neurodegenerative diseases, HDAC inhibition can lead to the upregulation of neuroprotective genes and the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide induces apoptosis through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. In the brain, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide reduces oxidative stress and inflammation by modulating the activity of antioxidant enzymes and cytokines.
实验室实验的优点和局限性
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target HDAC enzymes, which makes it a potentially safer and more effective therapeutic agent compared to non-selective HDAC inhibitors. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide. Another area of research is the exploration of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide's potential therapeutic applications in other diseases, such as inflammatory and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide's anti-cancer and neuroprotective effects.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate in ethanol, followed by the condensation with 3-phenylpropanoyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to form the final compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide has shown promising results as a potential anti-cancer agent by inducing apoptosis in cancer cells. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-17-10-8-16(14-18(17)26-2)12-13-21-20(27)23-22-19(24)11-9-15-6-4-3-5-7-15/h3-8,10,14H,9,11-13H2,1-2H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIRPIMEJIIMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NNC(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)


![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)

![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)



![2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5703191.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)